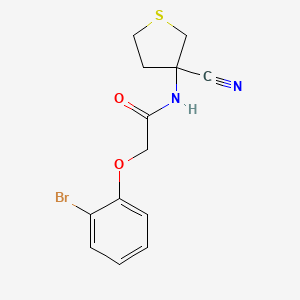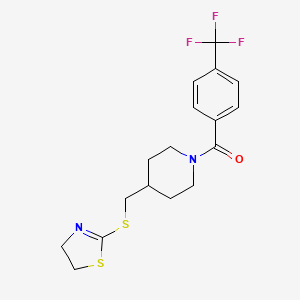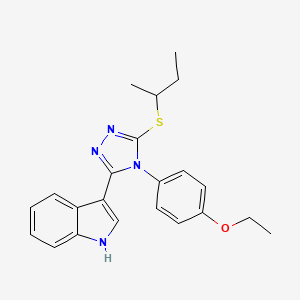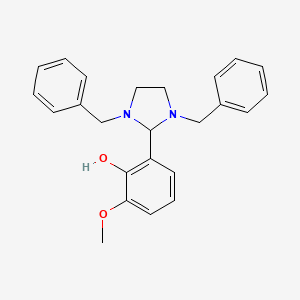
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase enzymes. It has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells that rely heavily on glutamine metabolism.
Mecanismo De Acción
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide works by inhibiting the activity of glutaminase enzymes, which are responsible for converting glutamine to glutamate. Glutamate is then further metabolized to provide energy and building blocks for cell growth and proliferation. By inhibiting glutaminase activity, this compound reduces the availability of glutamate, which selectively targets cancer cells that rely heavily on glutamine metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to decreased cell proliferation and increased cell death. This compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide in lab experiments is its selective targeting of cancer cells that rely heavily on glutamine metabolism. This allows for the specific targeting of cancer cells while minimizing damage to healthy cells. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, making it a valuable tool in cancer research.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, further research is needed to determine its safety and toxicity in humans. Additionally, the use of this compound in lab experiments requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several future directions for research on 2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide. One area of research is the development of more potent and selective glutaminase inhibitors. Additionally, further research is needed to determine the safety and toxicity of this compound in humans. Another area of research is the potential use of this compound in combination with other cancer treatments, such as immunotherapy. Finally, research is needed to determine the potential use of this compound in other diseases that rely heavily on glutamine metabolism, such as neurodegenerative diseases.
Métodos De Síntesis
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol, potassium carbonate, and 3-chlorothiolane-2-carbonitrile to form 2-(2-bromophenoxy)thiolane-3-carbonitrile. This intermediate is then reacted with N,N-dimethylacetamide dimethyl acetal and trifluoroacetic acid to form this compound.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on glutamine metabolism, which is essential for cancer cell survival and proliferation. This compound has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-3-1-2-4-11(10)18-7-12(17)16-13(8-15)5-6-19-9-13/h1-4H,5-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHRMEBVOYTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746576.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2746578.png)
![3-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2746579.png)
![N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2746581.png)

![Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate](/img/structure/B2746587.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746589.png)
